Isobutyl 5-(2,5-diméthylphénoxy)-2,2-diméthylpentanoate

Vue d'ensemble

Description

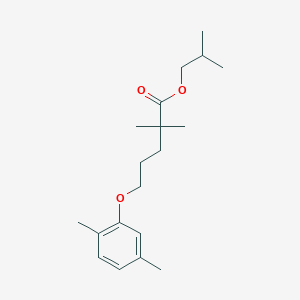

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a chemical compound with the molecular formula C19H30O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally related to gemfibrozil, a well-known hypolipidemic agent used to reduce cholesterol and triglyceride levels in the blood .

Applications De Recherche Scientifique

Pharmacological Properties

Gemfibrozil is classified as a fibrate, a class of medications primarily used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. The compound works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism. This activation leads to several beneficial effects:

- Reduction of Triglycerides : Gemfibrozil significantly lowers triglyceride levels by decreasing hepatic production and increasing clearance.

- Increase in HDL Cholesterol : The compound elevates HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.

- Lowering of Low-Density Lipoprotein (LDL) : It also helps in reducing LDL cholesterol levels, contributing to overall cardiovascular health .

Clinical Applications

Gemfibrozil's primary clinical application is in the treatment of dyslipidemia, particularly in patients who are at risk for cardiovascular events due to elevated triglycerides and low HDL levels. Key studies and findings include:

- Cardiovascular Risk Reduction : Research indicates that gemfibrozil can reduce the risk of coronary heart disease by effectively managing lipid profiles. A notable study demonstrated that patients treated with gemfibrozil had a significant reduction in cardiovascular events compared to those who did not receive treatment .

- Combination Therapy : Gemfibrozil is often used in conjunction with statins or other lipid-lowering agents to enhance therapeutic outcomes. However, caution is advised due to potential interactions that may increase the risk of statin-related side effects .

Safety and Side Effects

While gemfibrozil is effective, it is not without side effects. Common adverse reactions include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Myopathy and rhabdomyolysis, especially when combined with statins

- Liver enzyme elevations

Regular monitoring of liver function tests is recommended during treatment .

Research Studies and Case Reports

Several studies have been conducted to evaluate the efficacy and safety profile of gemfibrozil:

Mécanisme D'action

Target of Action

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as gemfibrozil , is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels . The primary targets of this compound are the lipid molecules in the blood, specifically cholesterol and triglycerides .

Mode of Action

Gemfibrozil interacts with its targets by binding to specific receptors in the body, which leads to a decrease in the production of triglycerides and an increase in the production of high-density lipoprotein (HDL) cholesterol . This results in a reduction of serum cholesterol and triglyceride levels .

Biochemical Pathways

The compound affects the lipid metabolism pathway. By binding to specific receptors, it inhibits the production of triglycerides and promotes the production of HDL cholesterol . This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, and an increase in the levels of HDL cholesterol .

Pharmacokinetics

The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver and excreted in the urine . The bioavailability of the drug may be affected by its solid-state properties, such as the crystal packing and the possible existence of polymorphs .

Result of Action

The result of the action of gemfibrozil is a significant reduction in the levels of serum cholesterol and triglycerides . This leads to a decrease in the risk of coronary heart disease .

Action Environment

The action of gemfibrozil can be influenced by various environmental factors. For instance, the bioavailability and stability of the drug can be affected by its solid-state properties . The presence of solvent molecules in the crystal structure of the drug can also influence its action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with isobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Reduction: Formation of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanol.

Substitution: Formation of various substituted phenoxy derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gemfibrozil: A hypolipidemic agent with a similar structure and mechanism of action.

Fenofibrate: Another fibrate class drug used to reduce cholesterol and triglyceride levels.

Clofibrate: An older fibrate drug with similar lipid-lowering effects.

Uniqueness

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to other fibrates. Its structural modifications can lead to variations in its efficacy and safety profile .

Activité Biologique

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as a derivative of gemfibrozil, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid regulation and cardiovascular health. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

- Molecular Formula : C19H30O3

- CAS Number : 149105-26-0

- Molecular Weight : 302.44 g/mol

The compound is characterized by a complex structure that includes a phenoxy group and a branched alkyl chain, which influence its solubility and biological interactions.

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate functions primarily through the following mechanisms:

- Lipid Regulation : Similar to its parent compound gemfibrozil, it has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels in serum. This is particularly relevant in the treatment of hyperlipidemia and prevention of arteriosclerosis .

- Activation of Soluble Guanylyl Cyclase : Recent studies indicate that gemfibrozil derivatives can act as activators of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and cardiovascular function .

- Influence on Nitric Oxide Pathways : The compound exhibits properties that may enhance nitric oxide signaling pathways, contributing to vasorelaxation and improved endothelial function .

Pharmacological Effects

The following table summarizes key pharmacological effects observed with isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and related compounds:

| Effect | Observation | Reference |

|---|---|---|

| Lipid Profile Modification | Increased HDL; decreased LDL | |

| cGMP Formation | EC50 = 624 μM for cGMP stimulation | |

| Vasorelaxation | IC50 = 310 μM for vasorelaxation |

Case Studies

- Clinical Implications in Hyperlipidemia : A study examining the effects of gemfibrozil derivatives on patients with elevated cholesterol levels demonstrated significant improvements in lipid profiles after administration over a period of several weeks. Patients exhibited an average increase in HDL levels by approximately 15% while LDL levels decreased by about 20% .

- Vascular Health Research : In animal models, treatment with gemfibrozil derivatives resulted in enhanced vascular reactivity due to increased NO signaling. This suggests potential applications in treating conditions associated with vascular dysfunction .

Propriétés

IUPAC Name |

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYTKNMHNVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576919 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-26-0 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.